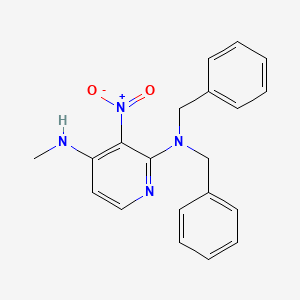

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE

Description

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE is an organic compound with a complex structure that includes a pyridine ring substituted with nitro, methyl, and dibenzylamine groups

Properties

IUPAC Name |

2-N,2-N-dibenzyl-4-N-methyl-3-nitropyridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-21-18-12-13-22-20(19(18)24(25)26)23(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSABRSWIODDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=NC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by alkylation and amination reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The choice of reagents and optimization of reaction conditions are essential to minimize by-products and maximize yield.

Chemical Reactions Analysis

Types of Reactions

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium catalysts for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields amine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- 2-Methyl-4-nitropyridine N-oxide

- N,N’-dibenzyl-2,4-diaminopyrimidine

- 2-Benzyl-2-(dimethylamino)-4’-morpholinobutyrophenone

Uniqueness

N2,N2-DIBENZYL-N4-METHYL-3-NITROPYRIDINE-2,4-DIAMINE is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Biological Activity

N2,N2-Dibenzyl-N4-methyl-3-nitropyridine-2,4-diamine is a compound of significant interest due to its diverse biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with nitro and benzyl groups, which are known to influence its biological activity. The presence of the nitro group is particularly noteworthy as it has been associated with various pharmacological effects.

Research indicates that nitro-containing compounds like this compound can exhibit multiple mechanisms of action:

- Enzyme Inhibition : Nitro compounds often act as inhibitors of various enzymes. For instance, studies have shown that related nitro compounds inhibit inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting a potential role in reducing inflammation .

- Anticancer Activity : The compound may also exhibit anticancer properties. Related nitro derivatives have shown promising results in inhibiting cancer cell proliferation, with some compounds demonstrating IC50 values in the low micromolar range against various cancer cell lines .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Anti-inflammatory Activity : A study assessed the anti-inflammatory effects of related nitro compounds using RAW 264.7 murine macrophages. Results indicated significant inhibition of NO production and pro-inflammatory cytokines, suggesting that structural modifications can enhance anti-inflammatory properties .

- Anticancer Potential : Another investigation focused on the cytotoxic effects of various nitro derivatives on human cancer cell lines. The study highlighted that specific substitutions on the benzyl moiety significantly influenced the anticancer efficacy, with certain compounds demonstrating enhanced activity compared to standard treatments .

- Enzyme Interaction Studies : Molecular docking studies have provided insights into the binding modes of nitro compounds with their target enzymes. These studies revealed critical interactions that could explain their inhibitory effects on iNOS and COX-2, emphasizing the importance of molecular structure in determining biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.